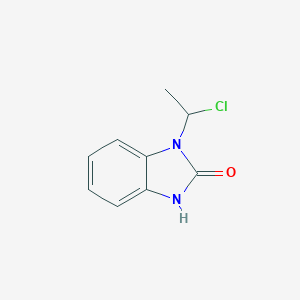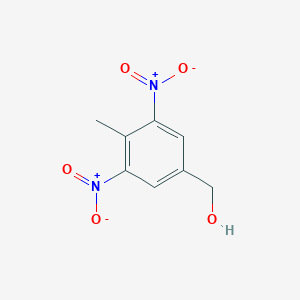![molecular formula C7H6N2O2 B064315 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one CAS No. 178748-11-3](/img/structure/B64315.png)
6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylisoxazolo[5,4-b]pyridin-3-ol is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is of significant interest due to its diverse pharmacological activities, including bacteriostatic, analgesic, anti-inflammatory, antiasthmatic, cardiotonic, hypotensive, myolytic, antilipidemic, and anxiolytic properties .
Méthodes De Préparation
The synthesis of 6-Methylisoxazolo[5,4-b]pyridin-3-ol can be achieved through various methods. One efficient method involves the condensation of symmetrical vinamidinium salts with 5-amino-3-methylisoxazole in methanol at 80°C for 24 hours in the presence of sodium methoxide. This reaction yields 5-substituted isoxazolo[5,4-b]pyridines in excellent yields . Another method involves Friedländer condensation, which can be performed using pyridine as a solvent and base catalyst or by condensing substituted isoxazoles with β-dicarbonyl compounds in a one-step reaction .
Analyse Des Réactions Chimiques
6-Methylisoxazolo[5,4-b]pyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-Methylisoxazolo[5,4-b]pyridin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential therapeutic effects, including its use as an analgesic, anti-inflammatory, and anxiolytic agent. Additionally, it has applications in the pharmaceutical industry for the development of new drugs .
Mécanisme D'action
The mechanism of action of 6-Methylisoxazolo[5,4-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
6-Methylisoxazolo[5,4-b]pyridin-3-ol can be compared with other similar compounds, such as other isoxazolo[5,4-b]pyridines and related heterocyclic compounds. Similar compounds include pyrazolo[3,4-b]pyridin-6-one derivatives, which also exhibit significant pharmacological activities . The uniqueness of 6-Methylisoxazolo[5,4-b]pyridin-3-ol lies in its specific substitution pattern and the resulting pharmacological profile .
Propriétés
IUPAC Name |
6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-3-5-6(10)9-11-7(5)8-4/h2-3H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYSKNAYUGRVTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
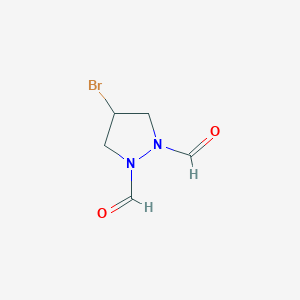
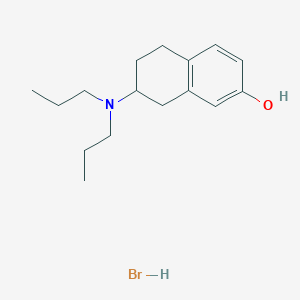
![2-[(3-methylbenzo[b]thiophen-2-yl)carbonyl]benzoic acid](/img/structure/B64238.png)

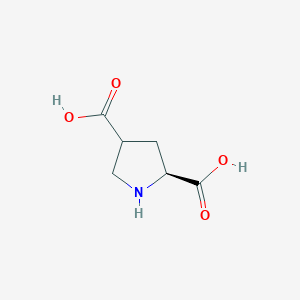
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)
![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)



![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)
